molecular formula C21H22 B14677461 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene CAS No. 35281-27-7

6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene

Cat. No.: B14677461
CAS No.: 35281-27-7
M. Wt: 274.4 g/mol
InChI Key: ZDSPIWHPOSTIAY-UHFFFAOYSA-N
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Description

6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is a polycyclic aromatic hydrocarbon known for its highly carcinogenic properties. It is also referred to as 3-methylcholanthrene. This compound is produced by burning organic compounds at very high temperatures and is used extensively in laboratory studies of chemical carcinogenesis .

Preparation Methods

The synthesis of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves several steps. The initial step is the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide. This reaction is followed by a series of steps that ultimately yield the desired compound . Industrial production methods are not commonly detailed due to the compound’s highly toxic nature and its primary use in research settings.

Chemical Reactions Analysis

6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is primarily used in scientific research due to its carcinogenic properties. It is extensively used in studies related to chemical carcinogenesis, where it helps in understanding the mechanisms of cancer development. This compound is also used in toxicological research to study its effects on the central nervous system and its role in genetic mutations leading to cancer .

Mechanism of Action

The mechanism of action of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves its interaction with cellular DNA, leading to mutations and the development of cancer cells. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that bind to DNA, causing mutations. These mutations can lead to uncontrolled cell growth and the formation of tumors .

Comparison with Similar Compounds

6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is similar to other polycyclic aromatic hydrocarbons like benz[a]anthracene and benzo[a]pyrene. it is unique due to its specific structure and the position of the methyl group, which influences its carcinogenic properties. Other similar compounds include:

These compounds also exhibit carcinogenic properties but differ in their molecular structures and the specific pathways through which they exert their effects.

Properties

CAS No.

35281-27-7

Molecular Formula

C21H22

Molecular Weight

274.4 g/mol

IUPAC Name

3-methyl-1,2,6,7,8,9,10,12b-octahydrobenzo[j]aceanthrylene

InChI

InChI=1S/C21H22/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h6-9,19H,2-5,10-12H2,1H3

InChI Key

ZDSPIWHPOSTIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C2=C(CC4=C3C=CC5=C4CCCC5)C=C1

Origin of Product

United States

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